molecular formula C18H16F3N5O B2463678 N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-4-(trifluoromethyl)benzamide CAS No. 897622-41-2

N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-4-(trifluoromethyl)benzamide

Cat. No. B2463678
M. Wt: 375.355
InChI Key: OJKXNKDJBPDCMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-4-(trifluoromethyl)benzamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. TAK-659 belongs to the class of drugs known as Bruton's tyrosine kinase (BTK) inhibitors, which have shown promising results in the treatment of various types of cancer and autoimmune diseases.

Scientific Research Applications

N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-4-(trifluoromethyl)benzamide is a chemical compound with potential applications in various scientific research fields. However, specific studies directly involving this compound are limited or not directly accessible through the current database search. Instead, the discussion will focus on related compounds and methodologies that showcase how similar chemical entities are utilized in research, providing insight into possible applications for the compound .

Metabolism and Pharmacokinetics Research

Understanding the metabolism and pharmacokinetics of chemical compounds is crucial in drug development and toxicological studies. For instance, studies on compounds like SB-649868, an orexin 1 and 2 receptor antagonist, involve detailed investigations into their disposition, metabolism, and elimination processes in humans (Renzulli et al., 2011). Such research provides insights into the safety, efficacy, and potential side effects of therapeutic agents, illustrating the type of foundational knowledge that could be applied to N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-4-(trifluoromethyl)benzamide.

Biomonitoring and Environmental Exposure

The assessment of human exposure to chemicals, including pharmaceuticals and environmental contaminants, is another critical area of research. Techniques used to monitor metabolites of heterocyclic aromatic amines in human urine (Stillwell et al., 1999) can serve as a model for studying exposure to N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-4-(trifluoromethyl)benzamide. Such studies are essential for understanding the potential health risks associated with chemical exposure and for developing strategies to mitigate these risks.

Chemosensitivity Testing in Cancer Research

Chemosensitivity tests, like the MTT assay, are utilized to evaluate the efficacy of anticancer drugs on specific cancer cell lines, potentially guiding therapy choices for patients (Nakamura et al., 2006). Research into the interactions between chemical compounds and cancer cells can reveal important information about the mechanisms of action of potential therapeutic agents and help in the development of more effective treatments.

properties

IUPAC Name

N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3N5O/c1-11-3-8-15(9-12(11)2)26-16(23-24-25-26)10-22-17(27)13-4-6-14(7-5-13)18(19,20)21/h3-9H,10H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJKXNKDJBPDCMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC=C(C=C3)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-4-(trifluoromethyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.